molecular formula C17H15ClN2OS B5694062 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B5694062
M. Wt: 330.8 g/mol
InChI Key: SOXSETHSNIPZGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is a chemical compound that has been synthesized for its potential applications in scientific research. This compound belongs to the class of thiazole compounds that have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific targets in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the activity of certain enzymes, which may contribute to its antimicrobial and anti-inflammatory activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, fungi, and bacteria. It has also been found to reduce inflammation and oxidative stress. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine in lab experiments is its potential for multiple applications. This compound has been found to exhibit various biological activities, which makes it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the research on 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Another direction is to explore its mechanism of action and identify its specific targets in the body. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, there is a need for more safety and toxicity studies to ensure that this compound can be used safely in scientific research.

Synthesis Methods

The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline, 2-ethoxybenzaldehyde, and thiourea in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent. The product is obtained as a yellow crystalline solid and can be purified by recrystallization.

Scientific Research Applications

The 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine compound has been found to exhibit various biological activities. It has been studied for its potential as an anticancer agent, antifungal agent, and antimicrobial agent. This compound has also been investigated for its potential as an anti-inflammatory and antioxidant agent. In addition, it has shown promising results as a potential inhibitor of certain enzymes.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-2-21-16-6-4-3-5-14(16)19-17-20-15(11-22-17)12-7-9-13(18)10-8-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXSETHSNIPZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine

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